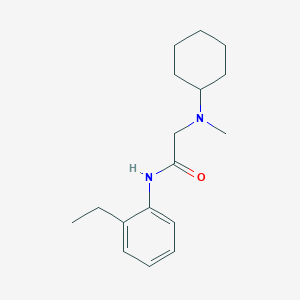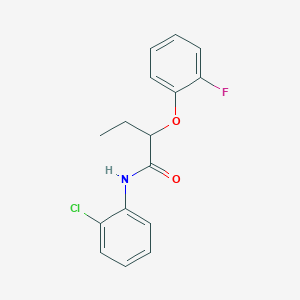![molecular formula C17H15ClFN3S B4647414 3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4647414.png)
3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole, also known as fluconazole, is a synthetic antifungal drug that belongs to the triazole class of antifungals. It is widely used in the treatment of various fungal infections, including candidiasis, cryptococcal meningitis, and dermatophytosis.
Mécanisme D'action
Fluconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately cell death. Unlike other antifungal drugs, 3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole has a selective affinity for fungal cells and does not affect human cells.
Biochemical and physiological effects:
Fluconazole has been shown to have minimal toxicity and is generally well tolerated by patients. However, it can have some side effects, such as nausea, vomiting, and liver toxicity. It is also known to interact with other drugs, such as warfarin, and should be used with caution in patients with liver or kidney disease.
Avantages Et Limitations Des Expériences En Laboratoire
Fluconazole is a widely used antifungal drug and is readily available for use in lab experiments. It has a well-established mechanism of action and is effective against a broad range of fungal species. However, it is important to note that 3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole is not effective against all fungal infections and may not be suitable for certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce side effects. Another area of research is the investigation of this compound's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further studies to understand the mechanisms of resistance to this compound and to develop new antifungal drugs with improved efficacy.
Applications De Recherche Scientifique
Fluconazole has been extensively studied for its antifungal properties and is used as a standard treatment for various fungal infections. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Fluconazole has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid, a protein associated with Alzheimer's disease.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S/c1-2-22-16(12-7-5-8-14(18)10-12)20-21-17(22)23-11-13-6-3-4-9-15(13)19/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJUBPNQEZUVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4647332.png)
![isopropyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647333.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4647359.png)
![1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B4647364.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)

![ethyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647415.png)
![4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4647418.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
